3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride
Brand Name: Vulcanchem
CAS No.: 68634-09-3
VCID: VC18486261
InChI: InChI=1S/C11H8ClNO/c12-11(14)8-3-1-7-2-4-9(6-13)10(7)5-8/h1,3,5,9H,2,4H2
SMILES:
Molecular Formula: C11H8ClNO
Molecular Weight: 205.64 g/mol

3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride

CAS No.: 68634-09-3

Cat. No.: VC18486261

Molecular Formula: C11H8ClNO

Molecular Weight: 205.64 g/mol

* For research use only. Not for human or veterinary use.

3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride - 68634-09-3

Specification

CAS No. 68634-09-3
Molecular Formula C11H8ClNO
Molecular Weight 205.64 g/mol
IUPAC Name 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride
Standard InChI InChI=1S/C11H8ClNO/c12-11(14)8-3-1-7-2-4-9(6-13)10(7)5-8/h1,3,5,9H,2,4H2
Standard InChI Key YZVFQWWARVKPAL-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C1C#N)C=C(C=C2)C(=O)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a dihydroindene core with a cyano (-CN) group at position 3 and a carbonyl chloride (-COCl) group at position 5 (Figure 1). The molecular formula is C₁₁H₈ClNO, with a molecular weight of 205.64 g/mol . Key features include:

  • Bicyclic framework: Enhances rigidity and influences electronic distribution.

  • Electron-withdrawing groups: The cyano and carbonyl chloride groups increase electrophilicity, facilitating nucleophilic substitution and acylation reactions .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₈ClNO
Molecular Weight205.64 g/mol
IUPAC Name3-Cyano-2,3-dihydro-1H-indene-5-carbonyl chloride
CAS Number68634-09-3
Boiling PointNot reported (decomposes)
Density~1.3 g/cm³ (estimated)
SolubilityReacts with polar solvents (e.g., H₂O)

Spectral Characterization

  • ¹H/¹³C NMR: The carbonyl chloride proton appears as a deshielded signal near δ 8–10 ppm, while the cyano group’s carbon resonates at ~115 ppm .

  • IR Spectroscopy: Strong absorption bands at ~1800 cm⁻¹ (C=O stretch) and ~2200 cm⁻¹ (C≡N stretch) .

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis typically involves multi-step functionalization of indene derivatives:

  • Indene nitration: Introduction of a nitro group at position 5 via mixed acid (HNO₃/H₂SO₄) .

  • Reduction and cyanation: Nitro groups are reduced to amines, followed by cyanation using KCN/CuCN .

  • Chlorination: Reaction of the carboxylic acid intermediate (3-cyano-2,3-dihydro-1H-indene-5-carboxylic acid) with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) .

Example Reaction:

3-Cyano-2,3-dihydro-1H-indene-5-carboxylic acid+SOCl2reflux3-Cyano-2,3-dihydro-1H-indene-5-carbonyl chloride+SO2+HCl\text{3-Cyano-2,3-dihydro-1H-indene-5-carboxylic acid} + \text{SOCl}_2 \xrightarrow{\text{reflux}} \text{3-Cyano-2,3-dihydro-1H-indene-5-carbonyl chloride} + \text{SO}_2 + \text{HCl}

Industrial Manufacturing

Industrial processes optimize yield and purity through:

  • Continuous-flow reactors: Minimize decomposition risks.

  • Inert atmospheres: Prevent hydrolysis of the carbonyl chloride .

Applications in Research and Industry

Pharmaceutical Intermediates

  • RARα Agonists: Indene derivatives are precursors for retinoic acid receptor agonists, showing promise in cancer differentiation therapies .

  • DDR1 Inhibitors: Analogous structures are used to develop discoidin domain receptor 1 inhibitors for pancreatic cancer .

Materials Science

  • Polymer Modification: Acyl chloride groups enable covalent bonding with hydroxyl-rich polymers (e.g., polyvinyl alcohol), enhancing thermal stability .

  • Coordination Chemistry: Serves as a ligand precursor for metal-organic frameworks (MOFs) .

Biological Activity and Mechanisms

Enzyme Inhibition

  • Xanthine Oxidase (XO): Structural analogs inhibit XO, reducing uric acid production in gout models .

  • LDH-A Inhibition: Cyano-substituted indenes disrupt lactate dehydrogenase activity, impairing cancer cell metabolism .

Cytotoxicity Profiles

  • Apoptosis Induction: Derivatives trigger mitochondrial pathways in leukemia (NB4) and solid tumor (HL60) cell lines .

  • Selectivity: The cyano group enhances target specificity compared to non-cyano analogues .

Comparison with Structural Analogues

Table 2: Key Analogues and Their Features

CompoundMolecular FormulaKey DifferencesApplications
2,3-Dihydro-1H-indene-5-carbonyl chlorideC₁₀H₉ClOLacks cyano groupAgrochemical synthesis
5-Cyano-1-indanoneC₁₀H₇NOKetone instead of acyl chlorideMedicinal chemistry
1-Oxoindane-5-carbonitrileC₁₀H₇NOKetone and cyano groupsEnzyme inhibition studies

Unique Advantages of 3-Cyano-2,3-dihydro-1H-indene-5-carbonyl Chloride:

  • Dual reactivity from -COCl and -CN enables sequential functionalization .

  • Enhanced metabolic stability compared to ester or amide derivatives .

Future Directions and Challenges

Research Opportunities

  • Prodrug Development: Labile acyl groups could improve drug delivery .

  • Green Chemistry: Catalytic methods to reduce SOCl₂ usage in synthesis .

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